Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate
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Overview
Description
. It is commonly used as a dye in various industries, including textiles, leather, and paper. The compound is known for its vibrant orange color and excellent solubility in water .
Preparation Methods
The synthesis of Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate involves several steps:
Diazotization: 4-Amino-3-nitrobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with 2-methyl-4-(4-methylphenyl)sulfonyloxyphenol to form the azo compound.
Condensation: The resulting azo compound is condensed with 4-aminobenzenesulfonic acid to yield the final product
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The final product is filtered, dried, and pulverized to obtain a fine powder .
Chemical Reactions Analysis
Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like sodium dithionite can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, leading to the formation of different derivatives
Scientific Research Applications
Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific cell structures.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, leather, and paper industries for its vibrant color and fastness properties
Mechanism of Action
The mechanism of action of Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate primarily involves its interaction with molecular targets through its azo and sulfonate groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The sulfonate group enhances the compound’s solubility and allows it to interact with polar molecules .
Comparison with Similar Compounds
Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate is unique due to its specific molecular structure, which imparts distinct color properties and solubility. Similar compounds include:
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A sulfonated azo dye used in similar industries but with different color properties.
Acid Yellow 36: A yellow azo dye with similar solubility and stability but different applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C26H21N4NaO8S2 |
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Molecular Weight |
604.6 g/mol |
IUPAC Name |
sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-3-10-22(11-4-17)40(36,37)38-21-9-13-24(18(2)15-21)29-28-20-7-5-19(6-8-20)27-25-14-12-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
RRJQRNUKACWUFD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] |
Origin of Product |
United States |
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